molecular formula C32H38N2O5 B1669445 Cortivazol CAS No. 1110-40-3

Cortivazol

Cat. No. B1669445
CAS RN: 1110-40-3
M. Wt: 530.7 g/mol
InChI Key: RKHQGWMMUURILY-UHRZLXHJSA-N
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Description

Cortivazol is a high-affinity agonist ligand for the glucocorticoid receptor and is classified as a glucocorticoid . It is used primarily for its anti-inflammatory effect .


Synthesis Analysis

Cortivazol is synthesized from 6α-methyl cortisol . The synthesis process involves several steps, including the introduction of a double bond between carbons 1 and 2, halogenation at carbon 9, and the addition of fluorine to carbon 6 .


Molecular Structure Analysis

The molecular formula of Cortivazol is C32H38N2O5 . Its average mass is 530.654 Da and its monoisotopic mass is 530.278076 Da . The phenylpyrazole A-ring of Cortivazol establishes additional contacts with helices 3 and 5 of the ligand binding domain (LBD) that may contribute to a more stable LBD configuration .


Chemical Reactions Analysis

Cortivazol has been associated with certain adverse reactions. For instance, it has been reported to cause Tachon syndrome, a condition characterized by chest tightness, fatigue, dorsolumbar pain, thoracic pain, acute low back pain, profuse sweating, and erythematous rash of the face .


Physical And Chemical Properties Analysis

Cortivazol has a molecular formula of C32H38N2O5, an average mass of 530.665 Da, and a monoisotopic mass of 530.278076 Da .

Safety And Hazards

Cortivazol is classified as a reproductive toxicity, category 2, and specific target organ toxicity – repeated exposure, category 2 . It is advised to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes .

Future Directions

Cortivazol has been used in clinical trials for conditions like Cluster Headache . It has also been suggested as a potential molecular probe for analyzing the redundancy between the glucocorticoid receptor (GR) and mineralocorticoid receptor (MR) in vivo .

properties

IUPAC Name

[2-[(1S,2R,13S,14S,16R,17R,18S,20S)-17,20-dihydroxy-2,11,16,18-tetramethyl-7-phenyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5,9,11-tetraen-17-yl]-2-oxoethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H38N2O5/c1-18-11-23-25-12-19(2)32(38,28(37)17-39-20(3)35)31(25,5)15-27(36)29(23)30(4)14-21-16-33-34(26(21)13-24(18)30)22-9-7-6-8-10-22/h6-11,13,16,19,23,25,27,29,36,38H,12,14-15,17H2,1-5H3/t19-,23+,25+,27+,29-,30+,31+,32+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKHQGWMMUURILY-UHRZLXHJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3C=C(C4=CC5=C(CC4(C3C(CC2(C1(C(=O)COC(=O)C)O)C)O)C)C=NN5C6=CC=CC=C6)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3C=C(C4=CC5=C(C[C@@]4([C@H]3[C@H](C[C@@]2([C@]1(C(=O)COC(=O)C)O)C)O)C)C=NN5C6=CC=CC=C6)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H38N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40149442
Record name Cortivazol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40149442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

530.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cortivazol

CAS RN

1110-40-3
Record name Cortivazol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1110-40-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cortivazol [USAN:INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cortivazol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13003
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Cortivazol
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Record name Cortivazol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.887
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CORTIVAZOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YM183K0H63
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,060
Citations
JA SCHLECHTE, SS SIMONS JR, DA LEWIS… - …, 1985 - academic.oup.com
Cortivazol (CVZ) and deacylcortivazol (DAC) are pyrazolosteroids with potent glucocorticoid activity. In previous work we showed that DAC is 40-fold more potent than dexamethasone (…
Number of citations: 30 academic.oup.com
BM Evers, EB Thompson, CM Townsend Jr… - Pancreas, 1993 - journals.lww.com
Glucocorticoids are effective in the treatment of certain leukemias and lymphomas, but their effects on the growth of several solid tumors have not been determined. We report here that …
Number of citations: 16 journals.lww.com
J Ashraf, S Kunapuli, D Chilton… - The Journal of Steroid …, 1991 - Elsevier
… Having established that cortivazol reliably induced GR mRNA levels in CEM-C7 cells, we … cortivazol could induce GR mRNA levels in the dex-resistant clones and whether cortivazol …
Number of citations: 25 www.sciencedirect.com
CD Spence, JP Coghlan, DA Denton, EH Mills… - Journal of steroid …, 1986 - Elsevier
… cortivazol on blood pressure and in vivo indices of “glucocorticoid” and “mineralocorticoid” activity. Cortivazol … The purpose of the present study was to investigate the effect of cortivazol …
Number of citations: 8 www.sciencedirect.com
J Styczynski, A Kurylak, M Wysocki - Anticancer research, 2005 - ar.iiarjournals.org
… , dexamethasone, betamethasone, and cortivazol in samples of childhood acute leukemia, using the MTT assay. In summary, we have shown that cortivazol cannot circumvent in vitro …
Number of citations: 18 ar.iiarjournals.org
EB Thompson, D Srivastava, BH Johnson - Cancer Research, 1989 - AACR
… cortivazol differs from the usual glucocorticoids in two ways, structurally and in binding to receptors. Cortivazol … Cortivazol binds to the glucocorticoid receptor in the cytosol from CEM C7 …
Number of citations: 22 aacrjournals.org
N Yoshikawa, Y Makino, K Okamoto, C Morimoto… - Journal of Biological …, 2002 - ASBMB
… In this report, we showed that a pyrazolosteroid cortivazol (CVZ) does not induce either nuclear translocation or transactivation function of the mineralocorticoid receptor (MR) but does …
Number of citations: 28 www.jbc.org
EW Czerwinski - Acta Crystallographica Section C: Crystal Structure …, 1991 - scripts.iucr.org
… cortivazol are superimposable on each other with an rms, difference of 0.031 A. The torsion angles of the A/B ring junction of cortivazol … However, it has been shown that cortivazol and …
Number of citations: 4 scripts.iucr.org
JA SCHLECHTE, TJ SCHMIDT - The Journal of Clinical …, 1987 - academic.oup.com
ICR 27 is a mutant derived from the glucocorticoid-sensitive human leukemic cell line CEM C7 that has been characterized as glucocorticoid receptor negative based on its ability to …
Number of citations: 15 academic.oup.com
H Tanaka, N Yoshikawa, N Shimizu, C Morimoto - Modern rheumatology, 2004 - Springer
A Frequent association of side effects has been a long-standing dilemma in clinical glucocorticoid therapy. Recent progress in molecular biology of glucocorticoid hormone action, …
Number of citations: 6 link.springer.com

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